Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.28 . The compound should be stored in a refrigerator .Scientific Research Applications
Prodrug Development
Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate has been explored in the context of prodrug development. Specifically, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1, 3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) were synthesized and evaluated. These esters were found to convert cleanly to methyldopa and the corresponding alpha-diketone at pH 7.4, showing potential as prodrugs for methyldopa latentiation (Saari et al., 1984).
Carcinogenicity Studies
The compound has been included in studies examining the carcinogenicity of various substances. A study investigating the carcinogenic potential of low-molecular-weight alkyl halides, including tert-butyl derivatives, found that a high proportion of these substances may possess weak carcinogenic properties (Poirier et al., 1975).
Antioxidant and Toxicity Research
The antioxidant properties and potential toxicity of tert-butyl derivatives have been a subject of scientific investigation. Studies have assessed the inhibitory effects of antioxidants like 2(3)-tert-butyl-4-hydroxyanisole on hepatic tumorigenesis, indicating the relevance of tert-butyl derivatives in exploring the mechanisms of carcinogenesis and potential therapeutic interventions (Rao et al., 1984).
Induction of Detoxifying Enzymes
Research has also delved into the role of tert-butyl derivatives in inducing detoxifying enzymes, which could contribute to their anticarcinogenic effects. The induction patterns of these enzymes by tert-butyl derivatives exhibit specificity concerning the chemical nature of the inducer, target tissue, and enzymes elevated, highlighting the complexity of biological interactions involving these compounds (De Long et al., 1985).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Properties
IUPAC Name |
tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTUUOYWLVVNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362704-66-3 |
Source
|
Record name | tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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